2-(4-Bromo-2-methylphenyl)propan-2-ol
Description
2-(4-Bromo-2-methylphenyl)propan-2-ol is a tertiary alcohol featuring a brominated aromatic ring with a methyl substituent at the 2-position. For example, 2-(5-Bromo-2-methylphenyl)propan-2-ol (a positional isomer) is reported as a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are antidiabetic agents . The tert-alcohol group and brominated aromatic ring likely contribute to its reactivity in coupling reactions or as a building block in medicinal chemistry.
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13BrO/c1-7-6-8(11)4-5-9(7)10(2,3)12/h4-6,12H,1-3H3 |
InChI Key |
BAPBOPLNEKMMNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(C)(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 2-(4-Bromo-2-methylphenyl)propan-2-ol, emphasizing differences in substituents, functional groups, and applications:
Key Comparative Insights :
Substituent Position and Bioactivity: The position of bromine and methyl groups significantly influences pharmacological relevance.
Functional Group Impact: Replacing the tertiary alcohol with a carboxylic acid (e.g., 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid) shifts the compound’s reactivity toward carboxylate-based coupling reactions, useful in peptide synthesis or prodrug design . Primary alcohols (e.g., 2-(4-Bromophenyl)-2-methylpropan-1-ol) exhibit higher polarity than tertiary alcohols, affecting solubility and metabolic stability .
Synthetic Utility :
- Methoxy-substituted analogs (e.g., 2-(5-Bromo-2-methoxyphenyl)propan-2-ol) demonstrate improved synthetic versatility due to the electron-donating methoxy group, which facilitates electrophilic substitutions .
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